REACTION_SMILES
|
[CH:15]([OH:16])=[O:17].[O:1]1[CH:2]([c:6]2[cH:7][cH:8][cH:9][c:10]([N:12]([CH3:13])[CH3:14])[n:11]2)[O:5][CH2:4][CH2:3]1>>[O:1]=[CH:2][c:6]1[cH:7][cH:8][cH:9][c:10]([N:12]([CH3:13])[CH3:14])[n:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
CN(C)c1cccc(C2OCCO2)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1cccc(C2OCCO2)n1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)c1cccc(C=O)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |